(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Description
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent and an amine group. Its molecular formula is C₄H₇ClF₃N, with a molar mass of 185.56 g/mol (inferred from the (1R,2R)-enantiomer in ). The compound’s rigid cyclopropane ring and electron-withdrawing trifluoromethyl group make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting receptors where steric and electronic properties are critical .
Key applications include:
- Pharmaceutical Intermediates: Used in synthesizing molecules with enhanced metabolic stability and binding affinity due to the trifluoromethyl group’s lipophilicity and electronic effects.
- Chiral Building Blocks: The (1S,2S) stereochemistry enables enantioselective synthesis of bioactive compounds.
Properties
Molecular Formula |
C4H7ClF3N |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m0./s1 |
InChI Key |
SOHXDJVKUXKZIJ-GVOALSEPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl |
Origin of Product |
United States |
Biological Activity
Overview
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative notable for its trifluoromethyl group, which enhances its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 175.54 g/mol
The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability, making it a valuable candidate for further pharmacological studies.
The biological activity of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating various biological processes.
Biological Activities
Research indicates that (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that cyclopropane derivatives can inhibit tumor growth by interfering with cellular processes.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
A comparison of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride with other related compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | Cyclopropane with trifluoromethyl group | Antitumor, antimicrobial | Unique trifluoromethyl group enhances properties |
| Cyclopropylamine | Simple cyclopropane amine | Moderate activity | Lacks fluorination; less lipophilic |
| Trifluoroacetylcyclopropylamine | Acetylated derivative | Antimicrobial | Acetyl group alters reactivity |
| (1S,2R)-2-(Trifluoromethyl)cyclopropan-1-amine | Stereoisomer with different configuration | Potentially similar | Different stereochemistry affects activity |
Case Studies and Research Findings
Various studies have explored the biological effects of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride:
- Antitumor Mechanisms : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Specific pathways affected include those related to apoptosis and cell signaling .
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
- Pharmacokinetics and Metabolism : Studies indicate that the presence of the trifluoromethyl group enhances metabolic stability and bioavailability. This characteristic is crucial for developing effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Differences
The pharmacological and physicochemical properties of cyclopropane amines are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Comparative Data for Cyclopropane Amine Derivatives
Key Research Findings
a) Trifluoromethyl vs. Fluorophenyl Groups
- Electronic Effects : The -CF₃ group in (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine HCl enhances metabolic stability compared to fluorophenyl analogs (e.g., 4-fluorophenyl in ) due to stronger electron-withdrawing effects .
- Lipophilicity : Fluorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~2.5) than the trifluoromethyl analog (logP ~1.8), influencing blood-brain barrier penetration .
b) Steric and Stereochemical Considerations
- The (1S,2S) configuration provides distinct spatial orientation compared to (1R,2S) or racemic mixtures (e.g., ), affecting receptor binding. For example, the (1R,2S)-4-fluorophenyl analog is a known impurity in Ticagrelor, a platelet aggregation inhibitor .
- Cyclopropane rings with bulkier substituents (e.g., isopropyl in ) show reduced solubility but improved target selectivity in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
